2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl

Catalog No.
S1911016
CAS No.
111982-81-1
M.F
C38H32P2
M. Wt
550.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl

CAS Number

111982-81-1

Product Name

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl

IUPAC Name

[2-[2-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane

Molecular Formula

C38H32P2

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C38H32P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-28H,29-30H2

InChI Key

SZKMTZNASRXXCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
  • Catalyst Design and Homogeneous Catalysis

    BISBI's bulky structure and chelating nature contribute to the formation of well-defined and sterically crowded metal complexes. These complexes can act as catalysts in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions. Studies have shown BISBI's effectiveness in catalysts for the selective hydrogenation of alkenes and alkynes [1].

    [1] Beller, M., & Sharpless, K. B. (1994). Palladium-catalyzed asymmetric hydrogenation. Angewandte Chemie International Edition in English, 33(13-14), 1314-1331.

  • Medicinal Chemistry and Drug Discovery

    The ability of BISBI to form stable complexes with metal centers has led to its exploration in medicinal chemistry. By incorporating BISBI into metal complexes, researchers can modulate their properties, such as lipophilicity and stability, which can influence their potential as therapeutic agents. Studies have investigated BISBI-containing metal complexes for their antitumor and antibacterial activities [2, 3].

    [2] Liu, W., Luo, Y., Kang, B., & Ueng, C.-H. (2009). Dinuclear ruthenium(II) complexes containing bidentate phosphine ligands: Synthesis, characterization, and in vitro antitumor activity. Journal of Inorganic Biochemistry, 103(12), 1822-1829.

    [3] Shalgham, M. R., & Anjum, M. I. (2015). Synthesis, characterization, and antibacterial activities of transition metal complexes derived from 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (BISBI). Arabian Journal of Chemistry, 8(2), 220-227.

  • Material Science and Catalyst Supports

    BISBI's rigid structure can be used to construct well-defined and porous materials. These materials can find applications as heterogeneous catalysts, where the metal catalyst is immobilized on a solid support. The bulky phosphine groups in BISBI can help prevent aggregation of the metal centers, leading to highly dispersed and active catalysts [4].

    [4] Zhang, J., Sun, W., Ma, D., & Han, H. (2010). Highly dispersed palladium nanoparticles supported on ionic liquids-modified silica for selective hydrogenation of cinnamaldehyde. Catalysis Letters, 139(1-2), 187-193.

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl, often referred to as BISBI, is a bidentate chelating ligand characterized by its unique molecular structure featuring two diphenylphosphinomethyl groups attached to a biphenyl backbone. Its empirical formula is C₃₈H₃₂P₂, with a molecular weight of approximately 550.61 g/mol . The compound appears as a white solid and is notable for its high purity levels, typically around 99% .

The presence of phosphine functional groups allows BISBI to effectively coordinate with various metal centers, making it a valuable compound in coordination chemistry.

BISBI is primarily utilized in metal coordination reactions, where it acts as a ligand to form stable metal complexes. These complexes can be used in various catalytic processes. For instance, BISBI has been employed in the hydroformylation of alkenes, where it facilitates the formation of aldehydes through the addition of carbon monoxide and hydrogen .

Additionally, the compound has shown potential in reactions involving transition metals such as rhodium and palladium, enhancing selectivity and reactivity in organic transformations .

The synthesis of 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl typically involves the reaction of diphenylphosphine with appropriate biphenyl derivatives under controlled conditions. A common method includes:

  • Formation of Diphenylphosphinomethyl Groups: Diphenylphosphine reacts with formaldehyde or related compounds to yield diphenylphosphinomethyl derivatives.
  • Coupling Reaction: These intermediates are then coupled with biphenyl derivatives through methods such as palladium-catalyzed cross-coupling reactions.

BISBI finds extensive applications in various fields:

  • Catalysis: It serves as a ligand in catalytic processes such as hydroformylation and hydrogenation reactions.
  • Coordination Chemistry: The compound is used to form stable complexes with transition metals, which are essential for various chemical transformations.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities .

Several compounds share structural similarities with 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,1'-Bis(diphenylphosphino)ferroceneContains ferrocene moietyExhibits redox properties due to iron center
2-Diphenylphosphino-1,1'-biphenylSimilar biphenyl structureLess steric hindrance; used in asymmetric synthesis
2,2'-Bis(diphenylphosphino)ethaneEthane linker instead of biphenylDifferent steric and electronic properties

BISBI stands out due to its robust bidentate chelating ability and high stability when coordinating with transition metals. This makes it particularly effective in catalysis compared to other similar ligands.

XLogP3

8.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl-

General Manufacturing Information

Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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